TAPI-0 (TNF-alpha processing inhibitor-0)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAPI-0, also known as TNF-alpha processing inhibitor-0, is a synthetic compound with the molecular formula C24H32N4O5 and a molecular weight of 456.5 Da . It is primarily known for its ability to inhibit the processing of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
Preparation Methods
The synthesis of TAPI-0 involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the condensation of specific amino acids and naphthalene derivatives.
Functionalization: The core structure is then functionalized with hydroxamate groups to enhance its inhibitory activity against metalloproteases
Industrial production methods for TAPI-0 are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of automated synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
TAPI-0 undergoes several types of chemical reactions, including:
Oxidation: TAPI-0 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxamate groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring or the amino acid residues
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TAPI-0 has a wide range of scientific research applications, including:
Mechanism of Action
TAPI-0 exerts its effects by inhibiting the activity of TACE (ADAM17), a metalloprotease responsible for the cleavage and release of TNF-α from its membrane-bound precursor . By blocking TACE activity, TAPI-0 prevents the maturation and release of TNF-α, thereby reducing inflammation. Additionally, TAPI-0 inhibits other metalloproteases, such as collagenase and gelatinase, which are involved in the degradation of extracellular matrix components .
Comparison with Similar Compounds
TAPI-0 is unique in its dual inhibitory activity against both TACE and general metalloproteases. Similar compounds include:
Marimastat: Another broad-spectrum metalloprotease inhibitor used in cancer research.
Batimastat: Similar to Marimastat, it inhibits a wide range of metalloproteases and is used in cancer therapy research.
TAPI-0’s uniqueness lies in its specific inhibition of TNF-α processing, making it a valuable tool in inflammation research .
Properties
Molecular Formula |
C24H32N4O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2R)-N'-hydroxy-2-(2-methylpropyl)-N-[(2S)-1-[[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H32N4O5/c1-14(2)12-18(13-21(29)28-33)24(32)26-15(3)22(30)25-16(4)23(31)27-20-11-7-9-17-8-5-6-10-19(17)20/h5-11,14-16,18,33H,12-13H2,1-4H3,(H,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,16-,18+/m0/s1 |
InChI Key |
BQJKPVPGCCBIMR-XYJFISCASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)CC(=O)NO |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.